molecular formula C6H4N2NaO2 B583635 3-Cyano-6-hydroxypyridone Sodium Salt CAS No. 91467-46-8

3-Cyano-6-hydroxypyridone Sodium Salt

Cat. No.: B583635
CAS No.: 91467-46-8
M. Wt: 159.10 g/mol
InChI Key: OGCUILIKTBJKRD-UHFFFAOYSA-N
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Description

3-Cyano-6-hydroxypyridone Sodium Salt is a chemical compound with the molecular formula C6H4N2NaO2. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which includes a cyano group and a hydroxypyridone moiety, making it a valuable intermediate in various chemical reactions and processes.

Scientific Research Applications

3-Cyano-6-hydroxypyridone Sodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

When handling 3-Cyano-6-hydroxypyridone Sodium Salt, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-6-hydroxypyridone Sodium Salt typically involves the reaction of cyanoacetamide with 2,4(1H,3H)-Pyrimidinedione, 1,3-bis(phenylmethyl)- in the presence of sodium methoxide in methanol. The reaction is carried out at a temperature range of 45-50°C for about 6 hours. After the reaction is complete, the mixture is cooled, filtered, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up using large reaction flasks and controlled temperature conditions. The reaction mixture is stirred continuously, and the product is isolated by filtration and washing with methanol and water. The yield of the product is typically around 88.5%, with a high purity of 99.6% as determined by High-Performance Liquid Chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-6-hydroxypyridone Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-cyano-6-oxopyridone derivatives.

    Reduction: Formation of 3-amino-6-hydroxypyridone derivatives.

    Substitution: Formation of various substituted pyridone derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-2,6-dihydroxypyridine
  • 3-Cyano-4-hydroxypyridine
  • 3-Cyano-5-hydroxypyridine

Uniqueness

3-Cyano-6-hydroxypyridone Sodium Salt is unique due to its specific substitution pattern on the pyridone ring, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it has shown higher potency in certain biological assays and greater stability under various reaction conditions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 3-Cyano-6-hydroxypyridone Sodium Salt involves the reaction of 3-hydroxypyridine-2,6-dione with sodium cyanide in the presence of a suitable base to form the desired compound.", "Starting Materials": [ "3-hydroxypyridine-2,6-dione", "Sodium cyanide", "Suitable base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve 3-hydroxypyridine-2,6-dione and sodium cyanide in water", "Add a suitable base to the reaction mixture", "Stir the reaction mixture at room temperature for several hours", "Filter the resulting solid and wash with water", "Dry the product under vacuum", "Purify the product by recrystallization from a suitable solvent", "Obtain 3-Cyano-6-hydroxypyridone Sodium Salt as a white solid" ] }

CAS No.

91467-46-8

Molecular Formula

C6H4N2NaO2

Molecular Weight

159.10 g/mol

IUPAC Name

sodium;5-cyano-6-oxo-1H-pyridin-2-olate

InChI

InChI=1S/C6H4N2O2.Na/c7-3-4-1-2-5(9)8-6(4)10;/h1-2H,(H2,8,9,10);

InChI Key

OGCUILIKTBJKRD-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=C1)[O-])C#N.[Na+]

Canonical SMILES

C1=CC(=O)NC(=C1C#N)O.[Na]

Synonyms

1,2-Dihydro-6-hydroxy-2-oxo-3-pyridinecarbonitrile Sodium;  2,6-Dihydroxynicotinonitrile Sodium;  3-Cyano-2,6-dihydroxypyridine Sodium;  3-Cyano-6-hydroxy-2(1H)-pyridinone Sodium;  3-Cyano-6-hydroxypyridone Sodium;  NSC 329880 Sodium; 

Origin of Product

United States

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